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molecular formula C10H17NO3 B178305 tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 161157-50-2

tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B178305
M. Wt: 199.25 g/mol
InChI Key: MMPWHAJQEZIIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879848B2

Procedure details

2.1 g (11.5 mmol) of t-butyl 3,6-dihydroxypyridin-1(2H)-carboxylate (product of step 1) and 3.1 g (12.6 mmol) of m-chloro benzoic acid was dissolved in 30 mL of methylene chloride, and after stirring for 5 hour, 100 mL of ethylacetate was added thereto. After washing with water, an organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by column chromatography to give 2.1 g (10.5 mmol) of the title compound in a yield of 87%.
Name
t-butyl 3,6-dihydroxypyridin-1(2H)-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:3][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[C:5](O)=[CH:6][CH:7]=1.ClC1C=C(C=CC=1)C(O)=O.C(OC(=O)C)C>C(Cl)Cl>[CH:2]12[O:1][CH:7]1[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]2

Inputs

Step One
Name
t-butyl 3,6-dihydroxypyridin-1(2H)-carboxylate
Quantity
2.1 g
Type
reactant
Smiles
OC=1CN(C(=CC1)O)C(=O)OC(C)(C)C
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1CN(C(=CC1)O)C(=O)OC(C)(C)C
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C12CN(CCC2O1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.5 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07879848B2

Procedure details

2.1 g (11.5 mmol) of t-butyl 3,6-dihydroxypyridin-1(2H)-carboxylate (product of step 1) and 3.1 g (12.6 mmol) of m-chloro benzoic acid was dissolved in 30 mL of methylene chloride, and after stirring for 5 hour, 100 mL of ethylacetate was added thereto. After washing with water, an organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by column chromatography to give 2.1 g (10.5 mmol) of the title compound in a yield of 87%.
Name
t-butyl 3,6-dihydroxypyridin-1(2H)-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:3][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[C:5](O)=[CH:6][CH:7]=1.ClC1C=C(C=CC=1)C(O)=O.C(OC(=O)C)C>C(Cl)Cl>[CH:2]12[O:1][CH:7]1[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]2

Inputs

Step One
Name
t-butyl 3,6-dihydroxypyridin-1(2H)-carboxylate
Quantity
2.1 g
Type
reactant
Smiles
OC=1CN(C(=CC1)O)C(=O)OC(C)(C)C
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1CN(C(=CC1)O)C(=O)OC(C)(C)C
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C12CN(CCC2O1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.5 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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